molecular formula C8H7ClN2S B12949147 (7-Chlorobenzo[d]thiazol-2-yl)methanamine

(7-Chlorobenzo[d]thiazol-2-yl)methanamine

Cat. No.: B12949147
M. Wt: 198.67 g/mol
InChI Key: HSVOCBIKTOZRGJ-UHFFFAOYSA-N
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Description

(7-Chlorobenzo[d]thiazol-2-yl)methanamine is a chemical compound with the molecular formula C8H7ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorobenzo[d]thiazol-2-yl)methanamine typically involves the reaction of 7-chlorobenzothiazole with methanamine. One common method involves the use of propargyl bromide in dioxane in the presence of triethylamine, followed by treatment with aromatic azides using click chemistry . Another approach involves the use of phosphorus oxychloride as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(7-Chlorobenzo[d]thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

(7-chloro-1,3-benzothiazol-2-yl)methanamine

InChI

InChI=1S/C8H7ClN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2

InChI Key

HSVOCBIKTOZRGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)CN

Origin of Product

United States

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